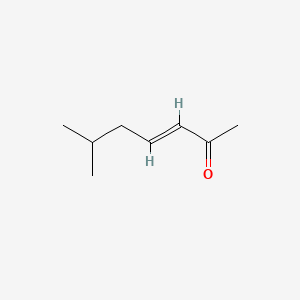

6-Methyl-3-hepten-2-one

Beschreibung

Cross-Aldol Condensation Approaches

The cross-aldol condensation, a variation of the aldol (B89426) condensation, involves the reaction of two different carbonyl compounds. magritek.commiracosta.edu In the synthesis of 6-methyl-3-hepten-2-one, the enolate of acetone (B3395972) attacks the carbonyl carbon of isovaleraldehyde (B47997). mnstate.edu

The reaction is typically carried out in the presence of an aqueous alkali, such as sodium hydroxide (B78521), which acts as a catalyst. google.comgoogle.com The base facilitates the formation of an enolate from acetone, which then acts as a nucleophile. magritek.com A key innovation in this process involves the continuous addition of both isovaleraldehyde and the aqueous alkali to acetone. google.comgoogle.com This technique helps to improve the yield and selectivity of the desired product. googleapis.com

Historically, a process involving stirring an equimolar mixture of isovaleraldehyde and acetone at 20 to 25°C in the presence of aqueous sodium hydroxide has been described. googleapis.com However, this method resulted in a modest yield of 35 to 40%. googleapis.com

Several factors can be adjusted to optimize the synthesis of this compound, leading to higher yields and selectivity.

Stoichiometric Ratios: Using an excess of acetone is common to favor the desired cross-condensation product and achieve high conversion of isovaleraldehyde. google.com Molar ratios of isovaleraldehyde to acetone can vary, but an excess of acetone is generally employed. google.com

Catalyst Selection: While aqueous sodium hydroxide is a common and inexpensive catalyst, other basic catalysts can be used. googleapis.comgoogle.com The concentration of the alkaline substance is a critical parameter to control. googleapis.com

Temperature: The reaction temperature is typically maintained between -20°C and 100°C, with a preferred range of 40°C to 80°C to achieve a practical reaction rate and enhance selectivity. googleapis.com Lower temperatures can favor the formation of the intermediate β-hydroxy ketone, 4-hydroxy-6-methylheptan-2-one (B12698187). google.com

Solvent Effects: The reaction is often carried out in the presence of water from the aqueous alkali solution. The use of an organic co-solvent is not always necessary, as acetone itself can act as a solvent.

Table 1: Optimization of Reaction Parameters for this compound Synthesis

| Parameter | Condition | Effect on Yield/Selectivity |

|---|---|---|

| Reactant Ratio | Acetone in excess | High conversion of isovaleraldehyde |

| Catalyst | Aqueous NaOH | Inexpensive and effective |

| Temperature | 40°C - 80°C | Practical reaction rate and high selectivity |

The cross-aldol condensation of isovaleraldehyde and acetone primarily yields this compound, indicating a high degree of regioselectivity where the enolate of acetone selectively attacks the carbonyl of isovaleraldehyde. The subsequent dehydration of the aldol adduct, 4-hydroxy-6-methylheptan-2-one, leads to the formation of the α,β-unsaturated ketone. google.com

The reaction typically favors the formation of the (E)-isomer of this compound due to its greater thermodynamic stability. nih.gov Diastereoselective reactions can also be employed to control the stereochemistry of the product. chemicalbook.com

The primary byproduct of the reaction is the aldol adduct, 4-hydroxy-6-methylheptan-2-one. google.comgoogle.com Under optimized conditions, the formation of this intermediate can be minimized to as low as 5 mole% based on the amount of this compound produced. googleapis.com Self-condensation of acetone can also occur, but this is often suppressed by the continuous addition method and the use of excess acetone. googleapis.com

Following the reaction, the mixture is typically neutralized. google.com The product can then be isolated and purified through techniques such as filtration to remove any precipitated salts and distillation of the organic layer. google.com

The continuous addition method for the synthesis of this compound offers significant advantages over older batch processes. googleapis.com Early methods that involved simply mixing the reactants resulted in lower yields (35-40%). googleapis.com Another historical approach that primarily formed 4-hydroxy-6-methylheptan-2-one required a subsequent dehydration step and yielded only 51% of the desired product, while also necessitating the recovery of excess acetone. google.com The continuous addition process provides a more direct and efficient route to this compound with higher selectivity. googleapis.com

General Synthetic Routes to Alpha,Beta-Unsaturated Ketones (with analogous relevance)

While the cross-aldol condensation is the most direct route to this compound, other general methods for synthesizing α,β-unsaturated ketones are known and hold analogous relevance.

One such method is the Claisen-Schmidt reaction, which is a type of crossed aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. miracosta.eduquora.com

Other modern synthetic approaches include:

Tandem hydration/condensation of alkynes and aldehydes: This can be achieved using catalysts like Hβ zeolite under solvent-free conditions. rsc.org

Oxidation of saturated alcohols and carbonyl compounds: Reagents such as o-iodoxybenzoic acid (IBX) can convert saturated systems to their α,β-unsaturated counterparts in a one-pot reaction. acs.org

Reaction of an aldehyde with a secondary amine followed by a ketone and trifluoroacetic acid: This method avoids the need for molecular sieves. google.com

Table 2: General Synthetic Routes to α,β-Unsaturated Ketones

| Method | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Claisen-Schmidt Condensation | Aldehyde/Ketone + Aromatic Carbonyl | Base or Acid | Forms a conjugated system |

| Tandem Hydration/Condensation | Alkyne + Aldehyde | Hβ zeolite | Solvent-free conditions |

| Oxidation | Saturated Alcohol/Carbonyl | IBX | One-pot synthesis |

| Amine-Mediated Condensation | Aldehyde + Ketone | Secondary Amine, Trifluoroacetic Acid | Avoids molecular sieves |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-6-methylhept-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4,6-7H,5H2,1-3H3/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNMTAYSENLHOW-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C/C=C/C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174973 | |

| Record name | (3E)-6-Methyl-3-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; oily-green, pungent herbaceous odour | |

| Record name | (E)-6-Methyl-3-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1070/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats and non-polar solvents, Miscible at room temperature (in ethanol) | |

| Record name | (E)-6-Methyl-3-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1070/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.840-0.850 | |

| Record name | (E)-6-Methyl-3-hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1070/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

20859-10-3, 2009-74-7 | |

| Record name | (3E)-6-Methyl-3-hepten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hepten-2-one, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3-hepten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-6-Methyl-3-hepten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hepten-2-one, 6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hepten-2-one, 6-methyl-, (3E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYL-3-HEPTEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCK6O61TJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Methyl-3-hepten-2-one, trans- | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032403 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 6 Methyl 3 Hepten 2 One

General Synthetic Routes to Alpha,Beta-Unsaturated Ketones (with analogous relevance)

Acetylene (B1199291) and Acetone (B3395972) Based Syntheses (e.g., Ethynylation, Partial Hydrogenation, Carroll Rearrangement)

A well-established multi-step synthesis route in the production of C8 terpene ketones starts with acetone and acetylene. chemicalbook.com This pathway, however, primarily leads to the formation of 6-methyl-5-hepten-2-one (B42903), an isomer of the target compound. googleapis.comgoogleapis.com The process is a key example of building a carbon skeleton through a series of fundamental organic reactions.

The synthesis sequence unfolds as follows:

Ethynylation: Acetone undergoes an ethynylation reaction with acetylene in the presence of an alkaline catalyst. This step yields 3-methyl-1-butyn-3-ol. googleapis.comgoogleapis.com

Partial Hydrogenation: The resulting acetylenic alcohol is then partially hydrogenated to form 2-methyl-3-buten-2-ol (B93329). This is typically achieved using a Lindlar catalyst to ensure the selective reduction of the triple bond to a double bond without affecting other functional groups. chemicalbook.comgoogleapis.com

Acetoacetate (B1235776) Ester Formation: The 2-methyl-3-buten-2-ol is reacted with an acetoacetic ester, such as ethyl acetoacetate, or with diketene (B1670635) to form the corresponding acetoacetate ester derivative. chemicalbook.comgoogleapis.comprepchem.com

Carroll Rearrangement: The final step involves a thermal rearrangement of the acetoacetate ester, known as the Carroll rearrangement. This reaction proceeds through a β-keto ester intermediate and, upon decarboxylation, yields 6-methyl-5-hepten-2-one. chemicalbook.comgoogleapis.comgoogleapis.com

While this route is significant for producing methylheptenone, it does not directly yield the 3-en isomer. The final product, 6-methyl-5-hepten-2-one, is a valuable intermediate itself, notably for the synthesis of dehydrolinalool, linalool, and citral (B94496). chemicalbook.com

Isobutylene (B52900) Based Syntheses (e.g., Reactions with Formaldehyde (B43269) and Acetone, Catalytic Systems)

Another major industrial pathway to C8 ketones utilizes isobutylene, acetone, and formaldehyde as primary raw materials. chemicalbook.comgoogleapis.com This method is known for proceeding under high-temperature and high-pressure conditions. The reaction initially produces 6-methyl-6-hepten-2-one (B88235). googleapis.comprepchem.com

This isomer can then be converted to the more valuable 6-methyl-5-hepten-2-one. chemicalbook.com This isomerization is typically achieved by heating the 6-methyl-6-hepten-2-one in the presence of specific catalysts, such as palladium or iron pentacarbonyl. chemicalbook.comgoogle.com A one-step synthesis of methylheptenone from isobutylene, acetone, and formaldehyde has also been reported. chemicalbook.com

This synthetic strategy highlights the use of simple, readily available C1, C3, and C4 building blocks to construct the C8 skeleton of methylheptenone. However, the initial product is not 6-methyl-3-hepten-2-one, but its isomers.

Isoprene (B109036) Based Syntheses (e.g., Phase Transfer Catalysis)

Isoprene serves as a starting material for another route to methylheptenone isomers. chemicalbook.com A notable method involves the reaction of an isoprene derivative with acetone, facilitated by phase transfer catalysis, which is effective in reactions involving immiscible reactants.

In this synthesis:

Isoprene is first converted to isopentenyl chloride.

The isopentenyl chloride is then condensed with acetone in the presence of a strong base (like a 48-51% NaOH solution) and a phase transfer catalyst. chemicalbook.com

Catalysts such as cetyltrimethylammonium bromide or benzyltriethylammonium chloride are effective, with the latter being preferred due to better solubility and reduced solid waste. chemicalbook.com

This reaction primarily yields 6-methyl-5-hepten-2-one. chemicalbook.com Research has shown that under specific conditions, a respectable yield can be achieved.

Table 1: Reaction Conditions for Isoprene-Based Synthesis of 6-Methyl-5-hepten-2-one

| Parameter | Value |

| Starting Materials | Isopentenyl Chloride, Acetone, NaOH Solution (48-51%) |

| Catalyst | Benzyltriethylammonium Chloride |

| Catalyst Dosage | 0.4% (based on isopentenyl chloride) |

| Reactant Ratio (mass) | Isopentenyl Chloride : Acetone : NaOH = 1 : 3.9 : 6.5 |

| Reaction Temperature | 60–61°C |

| Reaction Time | 3 hours |

| Yield | 65% (based on isopentenyl chloride) |

Data sourced from ChemicalBook. chemicalbook.com

Condensation Reactions Utilizing Meldrum's Acid and Amine Catalysts

The most direct and efficient method for selectively producing this compound is the crossed aldol (B89426) condensation between isovaleraldehyde (B47997) and acetone. googleapis.comgoogle.com This reaction can be effectively catalyzed by amine-based systems and other catalysts like Meldrum's acid.

A general procedure for synthesizing α,β-unsaturated ketones involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in conjunction with an amine catalyst, such as N,N-dimethylethylenediamine (DMEDA). chemicalbook.com In this scheme, the reaction between an aldehyde (in this case, isovaleraldehyde) and a ketone (acetone) is promoted by the catalyst system. Meldrum's acid is proposed to act as a Brønsted acid catalyst, activating the aldehyde for nucleophilic attack. arkat-usa.org

Table 2: General Reaction Conditions for Meldrum's Acid/Amine Catalyzed Synthesis

| Parameter | Description |

| Reactants | Aldehyde (e.g., Isovaleraldehyde), Acetone |

| Catalyst System | Meldrum's Acid, N,N-dimethylethylenediamine (DMEDA) |

| Solvent | Ethyl Acetate (B1210297) (EtOAc) |

| Temperature | 55°C |

| Reaction Time | ~24 hours |

| Workup | Evaporation of volatiles, purification by silica (B1680970) gel column chromatography |

Data adapted from a general procedure described by ChemicalBook. chemicalbook.com

More specifically, catalyst systems composed of a secondary amine (like dimethylamine (B145610) or pyrrolidine) and a carboxylic acid have been developed for the condensation of isovaleraldehyde with acetone. google.com A particularly effective process involves continuously adding both isovaleraldehyde and an aqueous alkali catalyst to acetone at a controlled temperature. google.comgoogleapis.com This method allows for high selectivity towards this compound, minimizing the formation of the aldol adduct (6-methyl-4-hydroxyheptan-2-one) and other by-products. googleapis.com This approach is considered industrially advantageous as it uses inexpensive materials and a simple procedure. googleapis.com

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its isomers provides a practical context for applying the principles of green chemistry, which aim to make chemical processes more sustainable and environmentally benign. youtube.comnih.gov

Table 3: The 12 Principles of Green Chemistry

| No. | Principle | Description |

| 1 | Prevention | Prevent waste rather than treating it after it has been created. |

| 2 | Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. |

| 3 | Less Hazardous Syntheses | Design syntheses to use and generate substances with little or no toxicity. |

| 4 | Designing Safer Chemicals | Chemical products should be designed to be effective yet have minimal toxicity. |

| 5 | Safer Solvents & Auxiliaries | Minimize or avoid the use of auxiliary substances (e.g., solvents). If used, they should be innocuous. |

| 6 | Design for Energy Efficiency | Run chemical reactions at ambient temperature and pressure whenever possible. |

| 7 | Use of Renewable Feedstocks | Use renewable rather than depleting raw materials and feedstocks. |

| 8 | Reduce Derivatives | Minimize or avoid unnecessary derivatization (e.g., protecting groups) to reduce reagents and waste. |

| 9 | Catalysis | Use catalytic reagents (which are highly selective and effective in small amounts) over stoichiometric reagents. youtube.com |

| 10 | Design for Degradation | Design chemical products to break down into innocuous substances after use. |

| 11 | Real-time Analysis | Include in-process, real-time monitoring to prevent the formation of by-products. |

| 12 | Accident Prevention | Design chemicals and their physical forms to minimize the potential for accidents like explosions or fires. |

Source: American Chemical Society. youtube.com

Several of the synthetic routes for this compound and its isomers can be evaluated against these principles:

Catalysis (Principle #9): Nearly all modern synthetic routes for this compound rely heavily on catalysts. The acetylene-based route uses an alkaline catalyst and a Lindlar catalyst. googleapis.com The isobutylene route employs palladium or iron catalysts for isomerization. chemicalbook.com The most direct synthesis of this compound uses amine/acid or alkali catalysts for the aldol condensation. googleapis.comgoogle.com The use of catalysts is superior to stoichiometric reagents as it minimizes waste. youtube.com

Atom Economy (Principle #2): Condensation reactions, like the aldol condensation of isovaleraldehyde and acetone, are generally high in atom economy, as the only molecule lost is water. Rearrangements, such as the Carroll rearrangement, are inherently 100% atom-economical.

Energy Efficiency (Principle #6): Some syntheses are less "green" in this regard. The isobutylene-based synthesis, for example, requires high temperatures (250°C) and pressures (30 MPa), making it energy-intensive. chemicalbook.com In contrast, developing catalytic systems for the aldol condensation that operate at lower temperatures (e.g., 55-60°C) represents a move toward greater energy efficiency. chemicalbook.comchemicalbook.com

Safer Solvents and Reaction Conditions (Principle #5): The development of processes that use safer solvents like ethyl acetate or minimize solvent use altogether aligns with green chemistry. chemicalbook.comnih.gov The use of phase transfer catalysis in the isoprene-based route, while effective, often involves chlorinated starting materials and organic solvents, which requires careful management. chemicalbook.com

Process Simplification: The development of one-pot syntheses, such as the Meldrum's acid-catalyzed reaction, or continuous-flow processes, like the controlled addition method for the aldol condensation, aligns with green principles by reducing the number of steps, minimizing waste from separations and purifications, and simplifying operations. googleapis.comchemicalbook.comnih.gov

By optimizing catalyst systems, reaction conditions, and process design, the synthesis of this compound can be made more economically viable and environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 6 Methyl 3 Hepten 2 One

Hydrogenation Reactions

Hydrogenation is a fundamental chemical reaction that involves the addition of hydrogen (H₂) across double or triple bonds, typically in the presence of a catalyst. For an α,β-unsaturated ketone like 6-methyl-3-hepten-2-one, hydrogenation can occur selectively at either the carbonyl group (C=O) or the carbon-carbon double bond (C=C), leading to different products. The control of this selectivity, known as chemoselectivity, is a key focus in synthetic chemistry.

The selective reduction of the carbonyl group in an α,β-unsaturated ketone yields an allylic alcohol. In the case of this compound, this transformation produces 6-methyl-3-hepten-2-ol. This reaction is challenging because the hydrogenation of the C=C double bond is often kinetically more favorable with many standard catalysts. acs.org

Achieving high selectivity for the unsaturated alcohol requires specialized catalytic systems that preferentially activate the polar C=O bond over the nonpolar C=C bond. acs.org Catalytic transfer hydrogenation, which uses hydrogen donors like secondary alcohols or formate (B1220265) salts instead of gaseous H₂, is a common strategy to obtain allylic alcohols from α,β-unsaturated carbonyl compounds. rsc.org Research has shown that catalysts such as certain gold nanoclusters can achieve 100% selectivity for C=O hydrogenation in other α,β-unsaturated ketones, a principle that applies to this substrate. acs.org The mechanism often involves the interaction between the catalyst, the hydrogen source, and the polar solvent, which collectively favor the reduction of the carbonyl group. acs.org

The hydrogenation of the carbon-carbon double bond in this compound results in the formation of the saturated ketone, 6-methyl-2-heptanone. google.comgoogleapis.com This is a common and industrially significant transformation, as 6-methyl-2-heptanone is a valuable intermediate in the synthesis of vitamins and fragrances. google.comgoogle.com

This pathway is generally favored when using traditional heterogeneous hydrogenation catalysts. acs.orggoogle.com The reaction involves the reduction of the α,β-double bond, leaving the carbonyl group intact. google.comgoogle.com This process is often carried out in an autoclave under hydrogen pressure. google.com For industrial applications, this compound is often converted to 6-methyl-2-heptanone before subsequent synthetic steps because the α,β-unsaturated nature of the former can complicate further reactions aimed at extending the carbon chain. google.comgoogleapis.comgoogle.com The reaction can be performed without a solvent or in various organic solvents like alcohols, ethers, or hydrocarbons. google.com

Table 1: Representative Conditions for the Hydrogenation of this compound to 6-Methyl-2-heptanone

| Catalyst | Hydrogen Pressure ( kg/cm ²) | Temperature (°C) | Duration (hours) | Reference |

|---|---|---|---|---|

| 5% Palladium on Carbon | 5 - 9 | 120 | 7 | googleapis.comgoogle.com |

| Palladium on Carbon | 1 - 20 (preferred) | 30 - 130 (preferred) | Varies | google.com |

| Raney Nickel | 1 - 100 | 15 - 150 | Varies | google.comgoogle.com |

The outcome of the hydrogenation of this compound is highly dependent on the catalyst employed.

Palladium/Carbon (Pd/C): This is a widely used and highly effective catalyst for the selective hydrogenation of the C=C double bond to produce 6-methyl-2-heptanone. google.comgoogleapis.comgoogle.com It is often the preferred catalyst for industrial processes due to its efficiency and selectivity under moderate conditions. google.comgoogle.com

Raney Cobalt and Raney Nickel: These are also conventional hydrogenation catalysts used for the saturation of the C=C bond in this compound. google.comgoogle.com

Manganese, Ruthenium, and Gold Catalysts: Modern catalysis research has introduced catalysts based on more diverse metals to achieve high chemoselectivity. Manganese(I) pincer complexes have been developed for the highly chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones. acs.orgnih.gov Cationic ruthenium complexes have also been used for chemoselective transfer hydrogenation of the C=C bond. researchgate.net Conversely, gold nanocluster catalysts, such as Au₂₅(SR)₁₈, have shown exceptional selectivity for the hydrogenation of the C=O group, providing a route to the unsaturated alcohol. acs.org

The control of chemoselectivity in the hydrogenation of α,β-unsaturated ketones is a subject of extensive study. On the surfaces of traditional catalysts like platinum, palladium, and nickel, the C=C bond is typically activated more strongly than the C=O group, leading to a kinetically favored hydrogenation of the double bond to yield the saturated ketone. acs.org

Mechanistic studies using density functional theory on gold nanoclusters reveal that the high selectivity for C=O hydrogenation stems from the weak interaction between H₂ and the gold cluster, the formation of a gold hydride, and the role of a polar solvent. acs.org These factors favor the heterolytic cleavage of H₂ and its subsequent attack on the more polar C=O bond. acs.org In contrast, methodologies using earth-abundant metals like manganese for C=C bond reduction often operate via a non-cooperative mechanism, where the reaction does not involve metal-ligand cooperation in the activation of the substrate. acs.orgnih.gov Vapor-phase hydrogenation processes have also been developed, where the substrate is vaporized and passed over a catalyst bed, often containing a copper-based catalyst, which can influence selectivity. dokumen.pub

Nucleophilic Addition Reactions

As an α,β-unsaturated ketone, this compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon of the double bond.

Direct Addition (1,2-Addition): Nucleophiles can attack the electrophilic carbonyl carbon directly. This pathway is typical for strong, "hard" nucleophiles like Grignard reagents or organolithium compounds.

Conjugate Addition (1,4-Addition or Michael Addition): Softer nucleophiles tend to attack the β-carbon of the conjugated system. This reaction is highly significant for α,β-unsaturated systems. A biologically relevant example is the reaction with glutathione, a tripeptide containing a nucleophilic thiol group. inchem.org The molecule is sufficiently electrophilic to react with glutathione, where the nucleophile adds to the β-carbon. inchem.org This type of conjugation is a key metabolic pathway for α,β-unsaturated ketones. inchem.org

The carbonyl functional group is polar, which makes the molecule susceptible to these addition reactions. nih.gov

Electrophilic Reactions

While often the target of nucleophiles, the carbon-carbon double bond in this compound can also act as a nucleophile and undergo electrophilic addition reactions. asau.ru In this type of reaction, an electrophile attacks the electron-rich π-system of the C=C bond.

A key example of this reactivity is epoxidation. The reaction of α,β-unsaturated ketones with reagents like dialkylzinc and oxygen can chemoselectively form an epoxide across the double bond, leaving the carbonyl group untouched. oup.com In this process, an alkylperoxozinc species acts as the effective epoxidizing agent, which nucleophilically attacks the enone system to form the epoxide. oup.com This demonstrates the ability of the double bond to react with electrophilic species while preserving the ketone functionality. google.com

Ozonolysis and Oxidative Degradation Mechanisms (e.g., Criegee Mechanism)

The reaction of this compound with ozone represents a significant pathway for its transformation in environments where both species are present, such as the troposphere. This process, known as ozonolysis, involves the cleavage of the carbon-carbon double bond and is well-described by the Criegee mechanism. rsc.orgnih.govorganic-chemistry.orgwikipedia.org This mechanism proceeds through a series of highly reactive intermediates, ultimately leading to the formation of smaller, oxygenated products. rsc.orgnih.govorganic-chemistry.orgwikipedia.org

The initial step of the ozonolysis of an alkene, such as this compound, is the 1,3-dipolar cycloaddition of an ozone molecule to the carbon-carbon double bond. organic-chemistry.orgwikipedia.org This concerted reaction forms an unstable primary ozonide, also referred to as a molozonide. organic-chemistry.orgwikipedia.org Due to its instability, the primary ozonide rapidly undergoes a cycloreversion reaction, cleaving the carbon-carbon bond and one of the oxygen-oxygen bonds of the ozonide ring. organic-chemistry.orgwikipedia.org

This cleavage results in the formation of two primary fragments: a carbonyl compound and a carbonyl oxide, the latter of which is known as the Criegee intermediate (CI). rsc.orgnih.gov For this compound, the cleavage of the double bond between carbons 3 and 4 can theoretically lead to two pairs of carbonyl and Criegee intermediate fragments, depending on the direction of the primary ozonide ring opening.

The Criegee intermediates formed are highly energetic and can undergo several subsequent reactions. rsc.orgnih.gov A portion of these intermediates may be collisionally stabilized by other molecules in the surrounding environment, leading to what are known as stabilized Criegee intermediates (sCIs). rsc.org These sCIs can then participate in bimolecular reactions with other atmospheric species. rsc.org The remaining, non-stabilized Criegee intermediates possess enough internal energy to undergo prompt unimolecular decay, leading to the formation of various degradation products, including hydroxyl radicals. nih.gov

In the context of α,β-unsaturated ketones like this compound, the presence of the carbonyl group influences the reaction pathways. Studies on model compounds such as ethyl vinyl ketone (EVK) have shown that ozonolysis leads to the formation of smaller carbonyls and Criegee intermediates. rsc.orgresearchgate.netrsc.org For instance, the ozonolysis of EVK produces formaldehyde (B43269) and a carbonyl-substituted Criegee intermediate, as well as 2-oxobutanal and the simplest Criegee intermediate, formaldehyde oxide (CH₂OO). rsc.orgresearchgate.netrsc.org

Furthermore, research on the ozonolysis of α,β-unsaturated ketones has revealed the formation of organic acids as significant products. rsc.orgresearchgate.netrsc.org For EVK, the formation of formic acid and propionic acid has been observed, with evidence suggesting that these acids are formed through pathways involving chemically activated Criegee intermediates. rsc.orgresearchgate.netrsc.org

Formation of the Primary Ozonide: Ozone adds across the C=C double bond.

Decomposition of the Primary Ozonide: The unstable primary ozonide cleaves to form a carbonyl and a Criegee intermediate.

Fate of the Criegee Intermediate:

Unimolecular Decay: Energetically excited CIs decompose to form smaller products, including OH radicals.

Bimolecular Reactions: Stabilized CIs react with other molecules (e.g., water, SO₂, NOₓ) or recombine with the co-product carbonyl to form a secondary ozonide.

Formation of Organic Acids: Pathways involving activated CIs can lead to the formation of carboxylic acids.

The specific products and their yields from the ozonolysis of this compound have not been extensively reported in the literature. However, based on studies of analogous α,β-unsaturated ketones, a variety of smaller carbonyls, carboxylic acids, and other oxygenated species are expected.

Research Findings on the Ozonolysis of Structurally Similar Ketones

To provide insight into the expected reactivity of this compound, it is useful to examine experimental data from structurally similar α,β-unsaturated ketones. The following table summarizes the gas-phase ozonolysis rate coefficients for several related compounds.

| Compound | Rate Coefficient (k) in 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ at 298 K |

|---|---|

| 3-Penten-2-one | 31 ± 7 |

| 3-Methyl-3-penten-2-one | 80 ± 19 |

| 4-Methyl-3-penten-2-one | 8.4 ± 0.8 |

Data sourced from a study on the gas-phase reactivity of acyclic α,β-unsaturated carbonyls towards ozone.

The following table presents the product yields from the gas-phase ozonolysis of ethyl vinyl ketone (EVK), a model compound for α,β-unsaturated ketones. These findings illustrate the types of products that can be expected from the ozonolysis of this compound.

| Product | Yield (%) |

|---|---|

| 2-Oxobutanal | 28 ± 7 |

| Formic Acid | Not quantified, but observed |

| Propionic Acid | Not quantified, but observed |

| Acetaldehyde | Trace amounts |

| Ethyl hydroperoxide | Trace amounts |

| Perpropionic acid | Trace amounts |

Data sourced from a mechanistic investigation of the gas-phase ozonolysis of ethyl vinyl ketone. rsc.orgresearchgate.netrsc.org Yields for some products were not explicitly quantified but their formation was confirmed.

Derivatives and Analogues of 6 Methyl 3 Hepten 2 One

Synthesis of Structurally Related Ketones and Alcohols

The synthesis of 6-methyl-3-hepten-2-one is often achieved through a crossed aldol (B89426) condensation between isovaleraldehyde (B47997) and acetone (B3395972). google.comgoogle.comgoogle.com This reaction can be catalyzed by an aqueous alkali. google.com One method involves continuously adding both isovaleraldehyde and the aqueous alkali to acetone to promote the cross-condensation reaction. google.comgoogle.com

Hydrogenation of this compound yields 6-methyl-2-heptanone . google.comgoogle.comgoogle.com This saturated ketone is a significant intermediate for the production of phytone and isophytol, which are precursors to vitamin E. google.comgoogle.comgoogle.com The hydrogenation step is crucial because the carbon-carbon double bond in the α,β-position to the carbonyl group in this compound makes it challenging to efficiently extend the carbon chain. google.comgoogle.com The conversion to 6-methyl-2-heptanone facilitates subsequent reactions to build larger molecules. google.com This ketone also serves as a precursor for fragrances like tetrahydrolinalool (B1194170) and dihydrogeraniol. google.comgoogle.com

Further reactions can be carried out on these derivatives. For instance, 6-methyl-2-heptanone can be reacted with vinyl magnesium reagents to form 3,7-dimethyl-1-octen-3-ol . google.com

A related compound, 6-methyl-5-hepten-2-one (B42903) , also known as sulcatone, is another important ketone in this family. chemicalbook.comwikipedia.org It can be synthesized through several routes, including from acetylene (B1199291) and acetone, isobutylene (B52900), or isoprene (B109036). chemicalbook.com One industrial method involves the reaction of isobutylene, acetone, and formaldehyde (B43269). chemicalbook.com Another approach involves the Carroll rearrangement of 2-methyl-3-buten-2-yl acetoacetate (B1235776), which is formed from the reaction of 2-methyl-3-butyn-2-ol (B105114) with diketene (B1670635) or an alkyl acetoacetate. chemicalbook.com

| Starting Material(s) | Product | Reaction Type |

| Isovaleraldehyde, Acetone | This compound | Crossed Aldol Condensation |

| This compound | 6-Methyl-2-heptanone | Hydrogenation |

| Acetylene, Acetone | 6-Methyl-5-hepten-2-one | Multi-step synthesis including ethynylation and rearrangement |

| Isobutylene, Acetone, Formaldehyde | 6-Methyl-5-hepten-2-one | One-step reaction |

Heteroaromatic Analogues and Functionalized Derivatives

While the primary focus of research has been on the carbocyclic derivatives of this compound, the synthesis of heteroaromatic analogues and other functionalized derivatives represents an area of potential expansion for creating novel compounds with unique properties. The core structure of this compound can be modified to incorporate heteroatoms such as nitrogen, oxygen, or sulfur, leading to a diverse range of heterocyclic compounds.

Applications as Key Intermediates in Complex Organic Synthesis

This compound and its isomer, 6-methyl-5-hepten-2-one, are indispensable building blocks in the industrial synthesis of several important terpenes and vitamins.

Phytone and Isophytol: As previously mentioned, the hydrogenation product of this compound, 6-methyl-2-heptanone, is a crucial starting material for the synthesis of phytone and isophytol . google.comgoogle.comgoogle.com Isophytol is a key intermediate in the production of Vitamin E and Vitamin K. nih.gov The industrial synthesis of phytol (B49457) often starts from isophytol. nih.gov

Dehydrolinalool and Linalool: 6-Methyl-5-hepten-2-one is a direct precursor to dehydrolinalool . chemicalbook.comgoogle.com This is achieved through an ethynylation reaction, where 6-methyl-5-hepten-2-one reacts with acetylene in the presence of an alkali catalyst. google.com Subsequent selective hydrogenation of dehydrolinalool yields linalool , an important fragrance and flavor compound. google.comgoogle.com Linalool, in turn, is a key intermediate in the synthesis of Vitamin E. pku.edu.cn

Citral (B94496) and Pseudoionone: 6-Methyl-5-hepten-2-one is also a vital intermediate in the synthesis of citral and pseudoionone . chemicalbook.com Citral, a major component of lemongrass oil, has a strong lemon-like odor and is used extensively in the fragrance and flavor industries. chemistwizards.comstudypool.com It is also a precursor for the synthesis of Vitamin A. chemicalbook.comstudypool.com The degradation of citral in the presence of aqueous potassium carbonate can yield 6-methyl-5-hepten-2-one and acetaldehyde, demonstrating the structural relationship between these compounds. chemistwizards.com Under alkaline conditions, amino acids can also catalyze the conversion of citral to 6-methyl-5-hepten-2-one. sigmaaldrich.comacs.orgresearchgate.net

The following table summarizes the key transformations involving 6-methyl-5-hepten-2-one:

| Starting Material | Product |

| 6-Methyl-5-hepten-2-one | Dehydrolinalool |

| Dehydrolinalool | Linalool |

| 6-Methyl-5-hepten-2-one | Citral |

| 6-Methyl-5-hepten-2-one | Pseudoionone |

Natural Occurrence and Biotransformation Pathways of 6 Methyl 3 Hepten 2 One

Occurrence in Plant Volatile Profiles

While its isomer is a known constituent of several aromatic plants, detailed scientific literature specifically identifying 6-methyl-3-hepten-2-one in the volatile profiles of banana, citronella, lemongrass, or palmarosa is limited. Research on the volatile compounds of these plants predominantly reports the presence of 6-methyl-5-hepten-2-one (B42903). For instance, 6-methyl-5-hepten-2-one is a recognized volatile oil component in citronella oil, lemon-grass oil, and palmarosa oil.

A study on the volatile organic compounds (VOCs) emitted by banana plants (Musa sp.) identified 6-methyl-3,5-heptadien-2-one (B91463) as a compound produced by both Cavendish and Pacific Plantain varieties. However, this study did not report the presence of this compound.

Table 1: Documented Occurrence of Related Ketones in Specified Plants

| Plant | Compound Identified |

| Banana (Musa sp.) | 6-methyl-3,5-heptadien-2-one |

| Citronella (Cymbopogon nardus) | 6-methyl-5-hepten-2-one |

| Lemongrass (Cymbopogon citratus) | 6-methyl-5-hepten-2-one |

| Palmarosa (Cymbopogon martinii) | 6-methyl-5-hepten-2-one |

Microbial Metabolism and Fermentation Products

The production of this compound through microbial metabolism, particularly by the yeast Saccharomyces cerevisiae, is not documented in available scientific literature. In contrast, its isomer, 6-methyl-5-hepten-2-one (sulcatone), is a known metabolite produced by Saccharomyces cerevisiae. nih.gov Engineered metabolic pathways in S. cerevisiae have been developed for the production of other compounds like 3-hydroxypropionic acid, but specific pathways leading to this compound have not been reported. nih.gov

Formation through Carotenoid Degradation Pathways

Carotenoids are a class of isoprenoid pigments that can degrade through enzymatic or non-enzymatic processes to form a variety of smaller, often aromatic, compounds known as apocarotenoids. These degradation products contribute significantly to the flavor and aroma of many fruits and flowers.

The autooxidation of sesquiterpenes, such as alpha-farnesene (B104014), and the subsequent breakdown of conjugated trienols are known pathways for the formation of volatile ketones in fruits. This process is particularly studied in apples, where it is linked to the development of superficial scald. However, the specific product identified from these autooxidation reactions is 6-methyl-5-hepten-2-one. Currently, there is no direct scientific evidence linking the autooxidation of alpha-farnesene or conjugated trienols to the formation of this compound.

The enzymatic cleavage of carotenoids is carried out by a family of enzymes known as carotenoid cleavage oxygenases (CCOs). These enzymes are non-heme iron enzymes that utilize molecular oxygen to cleave double bonds within the carotenoid's polyene backbone, resulting in the formation of aldehydes and ketones. The specific apocarotenoid produced depends on the enzyme's specificity and the particular carotenoid substrate. While this mechanism explains the formation of various volatile compounds, including ketones like ionone (B8125255) and geranylacetone, a direct biochemical pathway demonstrating the specific cleavage of a carotenoid to yield this compound has not been elucidated in the reviewed literature. Research on tangerine fruits has shown that norisoprenoids such as pseudoionone, geranylacetone, and 6-methyl-5-hepten-2-one accumulate as a result of carotenoid degradation.

Environmental factors such as temperature and the presence of oxygen are critical in the degradation of carotenoids. The highly unsaturated structure of carotenoids makes them susceptible to oxidation, which can be initiated by heat, light, and oxygen. Autooxidation is a spontaneous reaction with oxygen that leads to the formation of free radicals and subsequent degradation into smaller volatile compounds. Thermal processing and storage conditions can, therefore, significantly influence the profile of apocarotenoids in food products. While these general principles apply to carotenoid degradation, specific studies detailing how temperature and oxygen influence the formation of this compound are not available.

Presence and Role in Animal Chemical Ecology

While many ketones serve as crucial signaling molecules (semiochemicals) in the animal kingdom, there is no documented evidence of this compound acting as an insect pheromone or being a component of mammalian secretions.

In contrast, its isomer, 6-methyl-5-hepten-2-one, has well-established roles in chemical ecology. It functions as an alarm pheromone in various ant species and acts as an attractant for certain mosquitoes. This compound has also been identified in the emissions of other insects, highlighting its importance as a semiochemical.

Table 2: Role in Chemical Ecology for 6-Methyl-Hepten-2-one Isomers

| Compound | Role in Animal Chemical Ecology |

| This compound | No documented role found in available literature. |

| 6-methyl-5-hepten-2-one | Alarm pheromone in ants; Attractant/repellent for other insects. pherobase.com |

Advanced Analytical Methodologies for 6 Methyl 3 Hepten 2 One Quantification and Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing complex mixtures. For a volatile compound like 6-Methyl-3-hepten-2-one, both gas and liquid chromatography offer powerful analytical solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier method for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com Its high sensitivity, reproducibility, and the extensive spectral libraries available make it ideal for identifying and quantifying compounds like this compound, even in complex matrices. scielo.br In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Following separation, the compound is ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer, providing a unique chemical fingerprint. mdpi.com

For the analysis of ketones and other volatile components, a non-polar or medium-polarity column is typically used. mdpi.comnist.gov The selection of the column, temperature program, and ionization method are critical for achieving optimal separation and detection. nih.gov

Table 1: Representative GC-MS Parameters for Volatile Ketone Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | DB-35, HP-5MSI or similar (e.g., 30 m x 0.25 mm, 0.25 µm) nih.govmdpi.com | Separation of volatile compounds based on polarity and boiling point. |

| Carrier Gas | Helium mdpi.com | Inert gas to carry the sample through the column. |

| Flow Rate | 1.0 mL/min mdpi.com | Controls the speed of the sample through the column, affecting separation efficiency. |

| Injection Mode | Splitless or Split (e.g., 10:1) nih.gov | Introduces the sample onto the column; splitless for trace analysis, split for higher concentrations. |

| Oven Program | Temperature ramp (e.g., 60 °C to 240 °C at 3 °C/min) mdpi.com | Controls the elution of compounds by gradually increasing the column temperature. |

| Ion Source | Electron Impact (EI) at 70 eV mdpi.com | Standard ionization method that generates reproducible fragmentation patterns for library matching. |

| MS Range | 40-550 amu mdpi.com | The range of mass-to-charge ratios scanned by the mass spectrometer. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound. It is particularly useful for samples that are not sufficiently volatile or are thermally unstable. The (3E) isomer of this compound can be analyzed using a reverse-phase (RP) HPLC method. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. More non-polar compounds are retained longer on the column. For faster analysis, smaller 3 µm particle columns can be used in what is known as Ultra-Performance Liquid Chromatography (UPLC), a high-pressure variant of HPLC. sielc.comsielc.com

A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile (B52724) and water with an acid modifier. sielc.com For applications where the eluent is directed to a mass spectrometer (LC-MS), volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

Table 2: HPLC Method for (3E)-6-Methyl-3-hepten-2-one Analysis

| Parameter | Setting | Reference |

|---|---|---|

| Technique | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid | sielc.com |

| Fast Application | UPLC with 3 µm particle columns | sielc.com |

Sample Preparation Techniques

Effective sample preparation is critical to remove interfering substances from the sample matrix and to concentrate the analyte before chromatographic analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For a compound like this compound in a complex matrix such as fruit, LLE can be a rapid and effective method. A study on the related compound 6-methyl-5-hepten-2-one (B42903) (MHO) in fruit developed a fast LLE-GC-MS method. This approach offers advantages in speed, precision, and cost over other methods. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to a sample. The analytes partition from the sample matrix into the coating. The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed. Headspace SPME (HS-SPME) is commonly used for volatile compounds and can be coupled with GC-MS for high-sensitivity analysis. nih.govmdpi.com While effective, it has been noted that for the quantification of MHO in fruit, LLE can be more rapid and accurate. nih.gov

Advanced Mass Spectrometry Applications

Mass spectrometry is not only a detector for chromatography but also a powerful standalone tool for structural elucidation and real-time analysis.

Fragmentation Pattern Analysis for Structural Elucidation

When a molecule like this compound is subjected to Electron Impact (EI) ionization within a mass spectrometer, it forms a high-energy molecular ion (M+). chemguide.co.uk This molecular ion is unstable and breaks apart into smaller, charged fragments and neutral radicals. The mass spectrometer detects only the charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. chemguide.co.ukyoutube.com

For ketones, fragmentation often occurs via cleavage of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu The formation of stable carbocations or acylium ions ([RCO]+) is favored. chemguide.co.uk Based on the structure of this compound (molecular weight: 126.20 g/mol ) nih.gov, the expected fragmentation patterns can be proposed. A study on its isomer, 6-methyl-5-hepten-2-one, proposed fragmentation pathways based on the characteristic ions observed in the mass spectrum. nih.gov

Table 3: Predicted Major Fragments of this compound in EI-MS

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description |

|---|---|---|

| 126 | [C8H14O]+• | Molecular Ion (M+) |

| 111 | [M - 15]+ | Loss of a methyl radical (•CH3) |

| 83 | [M - 43]+ | Loss of an acetyl radical (•COCH3) |

| 69 | [C5H9]+ | Cleavage at the C4-C5 bond |

| 43 | [CH3CO]+ | Acetyl cation (often a prominent peak for methyl ketones) |

Proton Transfer Reaction – Time of Flight – Mass Spectrometry (PTR-ToF-MS) for Real-Time Analysis

Proton Transfer Reaction – Time of Flight – Mass Spectrometry (PTR-ToF-MS) is a direct injection mass spectrometry technique that allows for the real-time, highly sensitive detection of volatile organic compounds (VOCs). nih.govchsdl.com This method does not require sample preparation or chromatographic separation, making it ideal for monitoring dynamic processes. mdpi.com

In PTR-ToF-MS, hydronium ions (H3O+) are used as primary reagent ions. These ions react with VOCs that have a higher proton affinity than water, such as this compound, in a soft ionization process. This process primarily forms the protonated molecular ion [M+H]+, minimizing fragmentation and simplifying the resulting mass spectrum. mdpi.comnih.gov The high mass resolution of the Time-of-Flight (ToF) analyzer allows for the accurate determination of the elemental composition of the detected ions. faam.ac.uk This technique's ability to provide quantitative VOC concentrations in real-time with detection limits in the parts-per-trillion range makes it a powerful tool for applications such as monitoring flavor release or atmospheric chemistry. nih.govuantwerpen.be

Method Validation Parameters

The validation of analytical methods is crucial to ensure the reliability and accuracy of quantitative data for this compound. Key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy, are established to guarantee method performance.

A rapid liquid-liquid extraction-gas chromatography-mass spectrometry (LLE-GC-MS) method has been developed for the effective determination of 6-methyl-5-hepten-2-one (a related isomer often found in similar matrices) in complex fruit matrices. nih.gov In this method, calibration curves demonstrated high linearity within a range of 100–2000 ng/mL using an internal standard. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) were both reported to be below 100 ng/mL. nih.gov The precision of this method was evidenced by the relative standard deviation (RSD) of biological replicates, which varied from 2.01% to 12.59%. nih.gov This LLE-GC-MS method was noted to be more rapid, precise, and accurate compared to previously reported solid-phase microextraction (SPME)-GC-MS methods. nih.gov

The following table summarizes the method validation parameters for the analysis of a related isomer, 6-methyl-5-hepten-2-one, which provides a reference for the analytical performance expected for this compound.

Table 1: Method Validation Parameters for 6-Methyl-5-hepten-2-one Analysis by LLE-GC-MS

| Parameter | Value |

|---|---|

| Linearity Range | 100–2000 ng/mL |

| Limit of Detection (LOD) | <100 ng/mL |

| Limit of Quantification (LOQ) | <100 ng/mL |

| Precision (RSD) | 2.01% - 12.59% |

Isomeric Separation and Identification Strategies

This compound exists as stereoisomers, and its separation and identification are critical for understanding its specific biological activities and chemical properties. The (3E) isomer, also referred to as trans-6-methyl-3-hepten-2-one, is a common form. sielc.comnih.gov

High-performance liquid chromatography (HPLC) is a viable technique for the separation of these isomers. For instance, the (3E)-6-methyl-3-hepten-2-one isomer can be analyzed using a reverse-phase (RP) HPLC method. sielc.com This method employs a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. sielc.com This liquid chromatography method is also scalable for preparative separation to isolate impurities. sielc.com

Derivatization techniques can also facilitate the separation and identification of isomers. For the related compound 6-methyl-5-hepten-2-one, O-methyloximation has been successfully used. researchgate.net This process results in the formation of two isomeric O-methyloximes which are separable by gas chromatography. researchgate.net This strategy of converting isomers into derivatives with different chromatographic properties is a valuable tool for their resolution and subsequent identification.

Applications as Biochemical Markers in Plant Physiology

Volatile organic compounds like this compound and its isomers play significant roles in plant physiology, acting as biochemical markers for various processes, including stress responses and fruit metabolism.

For example, the related isomer, 6-methyl-5-hepten-2-one (MHO), has been identified as a key signaling molecule in the development of superficial scald, a post-harvest physiological disorder in pears. nih.govnih.gov Studies have shown that the accumulation of MHO can promote programmed cell death (PCD) in pear fruit during cold storage. nih.govnih.gov The application of exogenous MHO exacerbated PCD-related symptoms, such as plasmolysis, cell shrinkage, and DNA fragmentation, while treatments to counteract its effects alleviated these symptoms. nih.govnih.gov

Furthermore, MHO is recognized as an important flavor component in fruits like tomatoes, derived from the breakdown of carotenoids during metabolism. nih.gov The concentration of MHO can vary significantly between different fruit tissues and cultivars, highlighting its role as a marker for fruit quality and consumer preference. nih.gov Research has also indicated that 6-methyl-2-heptanone, another related ketone, emitted by Bacillus subtilis, exhibits antifungal activity against plant pathogens like Alternaria solani. nih.gov This suggests a broader role for these ketones as biochemical markers in plant-microbe interactions and defense mechanisms.

Computational Chemistry and Theoretical Studies of 6 Methyl 3 Hepten 2 One

Electronic Structure Calculations (e.g., HOMO-LUMO Orbital Analysis, Electrostatic Potential Mapping)

Electronic structure calculations are fundamental to understanding the reactivity and properties of 6-Methyl-3-hepten-2-one. Key among these are the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the mapping of the electrostatic potential.

HOMO-LUMO Orbital Analysis: The energies of the HOMO and LUMO and the resulting energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap generally implies greater stability. For unsaturated ketones like this compound, the HOMO is typically associated with the π-electrons of the carbon-carbon double bond and the non-bonding electrons of the oxygen atom, making these regions susceptible to electrophilic attack. The LUMO, conversely, is generally centered on the carbon-carbon double bond and the carbonyl carbon, indicating these are the likely sites for nucleophilic attack. While specific DFT calculations for this compound are not widely published, analogous studies on similar α,β-unsaturated ketones provide a framework for understanding its electronic behavior.

Electrostatic Potential Mapping (EPM): An electrostatic potential map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the EPM would be expected to show a region of high electron density (negative potential) around the carbonyl oxygen atom due to its lone pairs of electrons. Conversely, the carbonyl carbon and the β-carbon of the ene-one system would likely exhibit a lower electron density (positive potential), marking them as sites prone to nucleophilic attack.

| Computational Parameter | General Significance for this compound |

| HOMO Energy | Indicates the molecule's ability to donate electrons. A higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Indicates the molecule's ability to accept electrons. A lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | Reflects the molecule's kinetic stability and resistance to electronic excitation. A larger gap implies higher stability. |

| Electrostatic Potential | Maps the regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |

Reaction Mechanism Elucidation (e.g., Density Functional Theory (DFT), Transition State Theory)

The mechanisms of chemical reactions involving this compound can be elucidated using computational methods like Density Functional Theory (DFT) and Transition State Theory.

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and transition states. For instance, DFT could be employed to study the mechanism of Michael addition to the α,β-unsaturated system of this compound, providing insights into the reaction pathway and the energies of the species involved.

Transition State Theory: This theory explains the rates of elementary chemical reactions by considering the quasi-equilibrium between reactants and the activated transition state complex. By calculating the energy of the transition state, researchers can predict the activation energy and, consequently, the rate of a reaction. For reactions such as the isomerization of the double bond in this compound, transition state theory can help in understanding the energetic barriers and the feasibility of the process under different conditions.

Prediction of Chemical Reactivity and Stereochemical Outcomes

Computational methods are invaluable for predicting the chemical reactivity and stereochemical outcomes of reactions involving this compound.

The presence of a chiral center at the 6-position in some isomers and the E/Z isomerism around the double bond mean that stereochemistry is a key aspect of this molecule's chemistry. Computational models can predict the relative stabilities of different stereoisomers and the likely stereochemical course of a reaction. For example, in an asymmetric synthesis, computational analysis can help in designing a chiral catalyst that would favor the formation of one enantiomer over the other by modeling the transition states of the competing reaction pathways. The prediction of which diastereomer is favored in a reaction can also be achieved by comparing the energies of the diastereomeric transition states.

Molecular Docking and Protein-Ligand Interaction Analysis (e.g., Hydrogen Bonding, Van der Waals Forces, Alkyl/Pi-Alkyl Interactions with Target Proteins)

Given that a related compound, 6-methyl-5-hepten-2-one (B42903), is known to interact with insect odorant receptors, it is plausible that this compound could also bind to specific protein targets. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Molecular Docking: This method can be used to screen for potential biological targets of this compound by virtually placing it into the binding sites of various proteins. The results can provide a binding affinity score, which helps in ranking potential interactions.

Protein-Ligand Interaction Analysis: Once a potential protein target is identified, a more detailed analysis of the interactions can be performed. This involves identifying the specific types of non-covalent interactions that stabilize the complex. For this compound, these could include:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor.

Alkyl/Pi-Alkyl Interactions: The methyl and other alkyl groups can interact with aromatic residues in the protein's binding pocket.

| Type of Interaction | Potential Role in Binding of this compound |

| Hydrogen Bonding | The carbonyl oxygen can form hydrogen bonds with donor residues like tyrosine, serine, or asparagine in a protein binding site. |

| Van der Waals Forces | The overall shape and size of the molecule contribute to binding through these non-specific interactions. |

| Alkyl/Pi-Alkyl Interactions | The isopropyl and methyl groups can form favorable interactions with aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. |

Computational Studies on Absorption, Distribution, and Metabolism (ADME) Profiles

Absorption: Properties like lipophilicity (logP), water solubility, and molecular size are key determinants of absorption. The predicted XlogP of this compound is 2.0, suggesting moderate lipophilicity, which is often favorable for oral absorption. uni.lu

Distribution: The distribution of a compound throughout the body is influenced by its ability to cross cell membranes and bind to plasma proteins. Computational models can predict the volume of distribution and the extent of plasma protein binding.

Metabolism: The likely sites of metabolism can be predicted by identifying the most reactive parts of the molecule. For this compound, potential metabolic transformations could include reduction of the ketone, oxidation of the alkyl chain, or epoxidation of the double bond. Computational tools can predict the likelihood of these reactions with various metabolic enzymes, such as cytochrome P450s.

| ADME Property | Predicted Characteristic for this compound |

| Absorption | Moderate lipophilicity (predicted XlogP of 2.0) suggests potential for good oral absorption. uni.lu |

| Distribution | Likely to distribute into tissues due to its lipophilic nature. |

| Metabolism | Potential sites of metabolism include the carbonyl group (reduction) and the alkyl backbone (hydroxylation). |

| Excretion | Metabolites are likely to be more polar and excreted via urine or bile. |

Future Research Directions and Emerging Trends in the Study of 6 Methyl 3 Hepten 2 One

The scientific investigation of 6-Methyl-3-hepten-2-one, an unsaturated ketone with relevance in chemical synthesis and as a naturally occurring volatile, is poised for significant advancement. Future research is trending towards more efficient and sustainable production methods, a deeper understanding of its ecological and biological roles, and the expansion of its applications.

Q & A

Q. What are the established synthetic routes for 6-Methyl-3-hepten-2-one, and how can reaction conditions be optimized for yield and purity?

this compound is synthesized via aldol condensation of isovaleraldehyde (3-methylbutanal) and acetone under alkaline conditions. Key steps include:

- Procedure : Mix equimolar amounts of isovaleraldehyde and acetone in water, cool to 15–20°C, and add NaOH dropwise. Maintain reaction at 30°C for 8–10 hours. Separate the organic layer, wash with water, dry (Na₂SO₄), and distill under reduced pressure (collecting 172–180°C fraction) .

- Optimization : Adjust catalyst concentration (NaOH), temperature control, and distillation parameters to minimize side products (e.g., over-condensation). Purity is verified via GC-MS or NMR.

Q. What analytical methods are recommended for characterizing this compound and its impurities?

- GC-MS : For volatile compound analysis and quantification of isomeric byproducts (e.g., 6-Methyl-5-hepten-2-one) .

- NMR : ¹H and ¹³C NMR to confirm structure (e.g., characteristic peaks for α,β-unsaturated ketone at δ 6.1–6.3 ppm for the enone system) .

- IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and alkene C-H stretches (~3100 cm⁻¹) .

Q. What are the primary research applications of this compound in academic settings?

- Flavor and Fragrance Chemistry : Used as a flavoring agent (FL No. 07.258) in food additives, requiring compliance with safety thresholds in formulations .

- Organic Synthesis : Intermediate in synthesizing terpenoids and cyclic ketones via Diels-Alder or Michael additions .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound, particularly when extrapolating from surrogate compounds?

- Surrogate Analysis : Use structurally similar compounds (e.g., 5-methyl-3-heptanone) to fill data gaps, but validate via comparative toxicity assays (e.g., in vitro hepatotoxicity models) .

- Database Cross-Validation : Search PubMed, Toxline, and HazMap for conflicting data, prioritizing studies with defined exposure durations and endpoints (e.g., LD₅₀, NOAEL) .

Q. What methodologies are employed to establish safety thresholds for this compound in consumer products?

- IFRA/RIFM Guidelines : Apply the Research Institute for Fragrance Materials (RIFM) safety assessment framework, including:

- Dermal Sensitization : Local lymph node assay (LLNA) data.

- Exposure Modeling : Quantitative risk assessment (QRA) for 12 product categories (e.g., leave-on cosmetics, detergents) .

- Limits : Derived from NOAEL and adjusted with uncertainty factors (e.g., 100-fold for inter-species variability) .

Q. How can advanced chromatographic techniques address challenges in quantifying trace isomers of this compound?

- HPLC with Chiral Columns : Separate enantiomers (e.g., 3R vs. 3S configurations) using cellulose-based stationary phases.

- Two-Dimensional GC (GC×GC) : Enhance resolution of co-eluting isomers (e.g., 3-hepten-2-one vs. 5-hepten-2-one derivatives) .

Data Contradiction and Reproducibility

Q. What experimental design considerations are critical when replicating synthesis protocols for this compound?

- Catalyst Activity : NaOH concentration must be tightly controlled (excess base promotes polymerization).

- Temperature Gradients : Use jacketed reactors to maintain isothermal conditions during condensation .

- Batch Consistency : Document raw material purity (isovaleraldehyde ≥98%) to avoid variability in yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.